![molecular formula C16H19ClNO3P B7494431 [(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)
[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid
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Overview
Description
[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid, commonly known as CPPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPMP is a phosphonic acid derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
CPPMP exerts its effects through the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme that is involved in the mevalonate pathway. This pathway is essential for the synthesis of cholesterol, isoprenoids, and other lipids. By inhibiting FPPS, CPPMP disrupts the mevalonate pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CPPMP has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CPPMP has also been shown to have antiviral activity against HIV and HSV by inhibiting viral replication. Additionally, CPPMP has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CPPMP has several advantages for use in lab experiments. It has high potency and specificity for FPPS inhibition, making it an effective tool for studying the mevalonate pathway. It is also stable and easy to synthesize, making it readily available for research purposes. However, CPPMP has some limitations, including its potential toxicity and lack of selectivity for FPPS inhibition, which may lead to off-target effects.
Future Directions
There are several future directions for research on CPPMP. One direction is to study its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Additionally, further studies are needed to determine the optimal dosage and administration of CPPMP for therapeutic use. Another direction is to study the potential of CPPMP as an anti-inflammatory agent in various inflammatory diseases. Finally, research is needed to develop more selective inhibitors of FPPS that do not have the potential for off-target effects.
Synthesis Methods
CPPMP is synthesized through the reaction of 3-chlorobenzyl chloride and 2-phenylpropylamine in the presence of triethylamine. The resulting product is then reacted with phosphonic acid to yield CPPMP. The synthesis method has been optimized to increase the yield and purity of CPPMP.
Scientific Research Applications
CPPMP has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potent antitumor activity and has been studied as a potential anticancer agent. CPPMP has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, CPPMP has been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
[(3-chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClNO3P/c1-12(13-6-3-2-4-7-13)11-18-16(22(19,20)21)14-8-5-9-15(17)10-14/h2-10,12,16,18H,11H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGIEMFZUXVBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC(=CC=C1)Cl)P(=O)(O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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